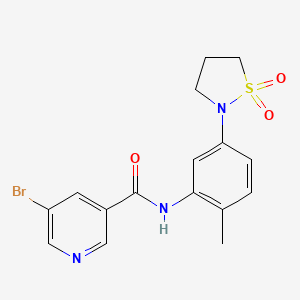

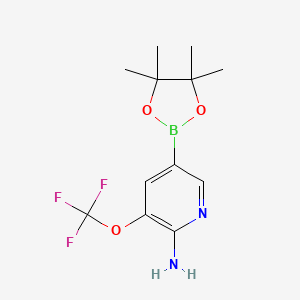

![molecular formula C22H24NO3P B2764138 Benzyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate CAS No. 476624-65-4](/img/structure/B2764138.png)

Benzyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate is a complex organic compound. It contains a benzyl group, a dimethylamino phenyl group, and a hydroxy phenyl methyl phosphinate group . The exact properties of this compound would depend on the specific arrangement of these groups in the molecule.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group would provide aromatic stability, the dimethylamino group could participate in hydrogen bonding, and the phosphinate group could act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis

Some general properties can be inferred from the compound’s structure. For example, the presence of the aromatic benzyl group suggests the compound might have a relatively high boiling point and be fairly stable. The dimethylamino group could make the compound a weak base .Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Novel Phosphonic Analogues Synthesis : A study investigated the reaction of dimethyl phosphonates with various amines, leading to novel cyclic phosphonic analogues. These compounds are crucial in synthetic organic chemistry, suggesting potential utility in creating new chemical entities or intermediates (Budzisz Elż & Pastuszko Slawomir, 1999).

- Organohypervalent Iodine Reagents : Research on organohypervalent iodine reagents for α-methylphosphonylations highlights their role in introducing corresponding phosphonate or phosphinate groups to ketones and esters, hinting at this compound's potential in synthetic applications (R. Moriarty et al., 1997).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Schiff base compounds derived from similar chemical structures have shown effectiveness in inhibiting steel corrosion in acidic solutions. This suggests potential applications of Benzyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate in developing new corrosion inhibitors (K. C. Emregül & M. Hayvalı, 2006).

Peptide Coupling and Enzymatic Substrate Synthesis

- Peptide Coupling Method : Studies have developed efficient peptide coupling methods using reagents to couple carboxylic acids with amino acids, potentially applicable in synthesizing biochemical compounds or drugs (J. Brunel, C. Salmi, & Y. Letourneux, 2005).

properties

IUPAC Name |

[[4-(dimethylamino)phenyl]-phenylmethoxyphosphoryl]-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO3P/c1-23(2)20-13-15-21(16-14-20)27(25,22(24)19-11-7-4-8-12-19)26-17-18-9-5-3-6-10-18/h3-16,22,24H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXXYDUQEOSGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=CC=C2)O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (4-(dimethylamino)phenyl)(hydroxy(phenyl)methyl)phosphinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2764057.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2764060.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2764061.png)

![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2764071.png)

![4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2764073.png)

![N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2764075.png)